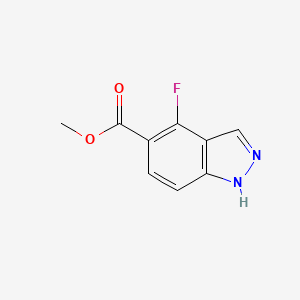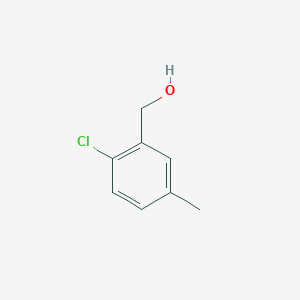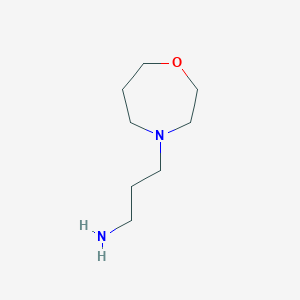![molecular formula C40H40F6IrN4P B1429646 [Ir(dtbbpy)(ppy)2][PF6] CAS No. 676525-77-2](/img/structure/B1429646.png)
[Ir(dtbbpy)(ppy)2][PF6]
描述
作用机制
Target of Action
The primary target of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate is α-keto acids . These α-keto acids serve as the starting substrates in photoredox catalytic radical acylation reactions .
Mode of Action
The compound interacts with its targets through a process known as photoredox catalysis . Upon absorbing light, the compound enters an excited state and can transfer an electron to the α-keto acids . This results in the generation of the reduced Ir(II) species . Subsequently, Ir(II) rapidly transforms into a stable IrH+ species through protonation, with α-keto acid acting as a proton donor .
Biochemical Pathways
The interaction of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate with α-keto acids affects the radical acylation pathway . This pathway is crucial for the synthesis of ketone derivatives, which are common structural units in various organic molecules, including drugs, natural bioactive products, and pesticides .
Result of Action
The action of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate results in the formation of ketone derivatives . These derivatives are formed through radical acylation reactions, which are an efficient synthetic route .
Action Environment
The action of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate can be influenced by environmental factors such as light and temperature . The compound requires light to enter an excited state and initiate the photoredox catalysis . Additionally, the stability of the compound can be affected by heat, as suggested by studies showing that current-induced heating can lead to degradation of similar iridium-based complexes .
准备方法
The synthesis of [Ir(dtbbpy)(ppy)2][PF6] typically involves the following steps:
Ligand Preparation: The ligands 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine and 2-phenylpyridine are prepared separately.
Complex Formation: The iridium precursor, such as iridium trichloride, is reacted with the ligands in a suitable solvent like dichloromethane or acetonitrile under reflux conditions.
Purification: The resulting complex is purified by recrystallization or column chromatography.
Hexafluorophosphate Addition: The purified complex is treated with hexafluorophosphoric acid to form the final product, [Ir(dtbbpy)(ppy)2][PF6].
化学反应分析
[Ir(dtbbpy)(ppy)2][PF6] undergoes various types of reactions, including:
Oxidative Aza-Henry Reaction: It catalyzes the coupling of N-arylamines and nitroalkanes.
Atom Transfer Radical Addition (ATRA): It facilitates the addition of haloalkanes to alkenes and alkynes.
Conversion of 2-Bromoanilides: It converts 2-bromoanilides to 3,3-disubstituted oxindoles.
Reductive Cross-Coupling: It catalyzes aryl-alkyl C−C reductive cross-coupling reactions.
科学研究应用
[Ir(dtbbpy)(ppy)2][PF6] is used in various scientific research applications, including:
Chemistry: It is employed as a photocatalyst in organic synthesis, enabling reactions such as radical acylation and cross-coupling.
Biology: It is used in the development of photodynamic therapy agents for cancer treatment.
Medicine: It is explored for its potential in drug development and photopharmacology.
Industry: It is utilized in the production of fine chemicals and materials science
相似化合物的比较
[Ir(dtbbpy)(ppy)2][PF6] is compared with other similar iridium-based photocatalysts, such as:
[Ir(dF(CF3)ppy)2(dtbbpy)][PF6]: This compound has similar photophysical properties but differs in the electronic effects of the ligands.
[Ir(dF(Me)ppy)2(dtbbpy)][PF6]: This compound has different substituents on the phenylpyridine ligands, affecting its reactivity.
[Ir(dFppy)2(dtbbpy)][PF6]: This compound has fluorinated phenylpyridine ligands, which influence its photochemical behavior.
These comparisons highlight the unique properties of [Ir(dtbbpy)(ppy)2][PF6], such as its specific ligand environment and photophysical characteristics, making it suitable for a wide range of applications.
属性
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2C11H8N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-6,8-9H;;/q;3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIVELSSYHAWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40F6IrN4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676525-77-2 | |
| Record name | (4,4'-Di-tert-butyl-2,2'-bipyridine)bis[(2-pyridinyl)phenyl]iridium(III) Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


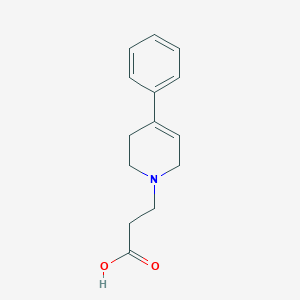
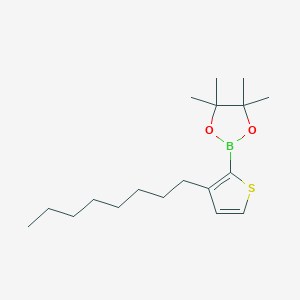
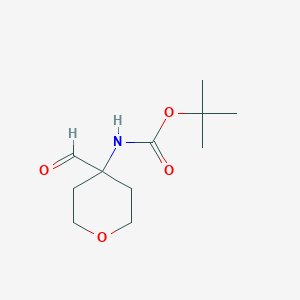
![(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid](/img/structure/B1429573.png)
![1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B1429574.png)
![2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B1429575.png)
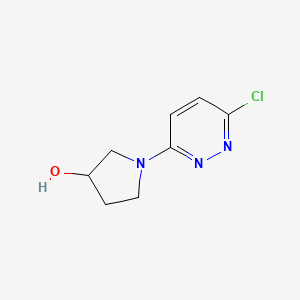
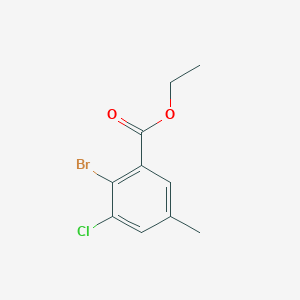
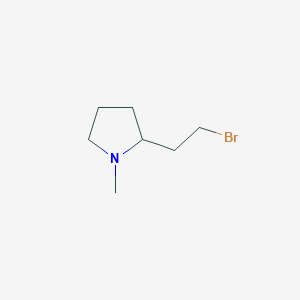
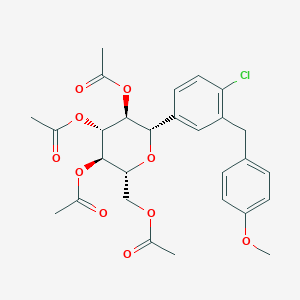
![5-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1429580.png)
